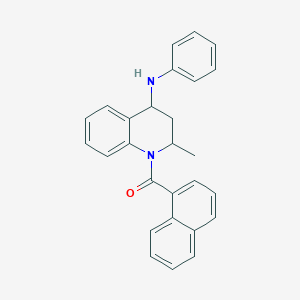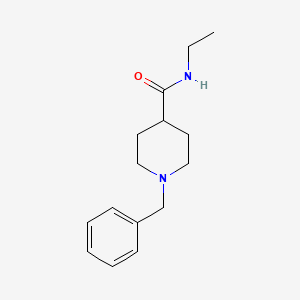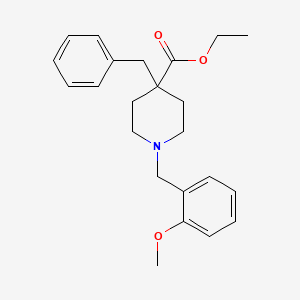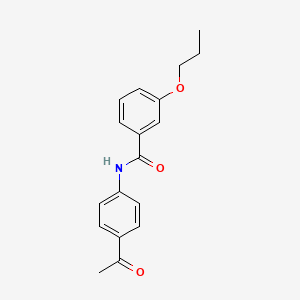![molecular formula C18H29NO B5231621 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine, also known as DMHP, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DMHP belongs to the class of compounds known as pyrrolidines, which have been shown to have a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine is not fully understood, but it is believed to act on a number of different targets in the body. 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has been shown to have activity at the cannabinoid receptor CB1, as well as the sigma-1 receptor. It is also believed to interact with the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
Studies have shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has a range of biochemical and physiological effects. These include anti-inflammatory effects, as well as analgesic effects. 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has also been shown to have anti-cancer effects, with studies demonstrating that it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easier to work with in the lab. However, there are also some limitations to the use of 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are a number of future directions for research on 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine can protect against the toxic effects of beta-amyloid, which is a protein that is believed to play a role in the development of Alzheimer's disease. Other future directions for research on 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine include its potential as an anti-inflammatory agent and as a treatment for cancer.
Métodos De Síntesis
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenol with 6-bromohexanenitrile, followed by reduction with sodium borohydride. Other methods include the reaction of 2,5-dimethylphenol with 6-bromohexanenitrile, followed by reaction with pyrrolidine.
Aplicaciones Científicas De Investigación
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine has been studied for its potential as a therapeutic agent in a number of different areas, including as an analgesic, anti-inflammatory, and anti-cancer agent. Studies have also shown that 1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-17(2)18(15-16)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGINFBLLCVPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,5-Dimethylphenoxy)hexyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)




![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)